4-methyl-2-[2-nitro-5-(1-pyrrolidinyl)phenyl]-1(2H)-phthalazinone
Overview
Description
The compound is a phthalazinone derivative. Phthalazinones are a class of compounds that contain a phthalazinone moiety, which is a bicyclic structure consisting of two benzene rings fused with a pyrazine . The specific compound you mentioned also contains a nitro group (-NO2), a pyrrolidine ring, and a methyl group (-CH3) attached to the phthalazinone structure .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The phthalazinone core provides a rigid bicyclic structure, the nitro group is a strong electron-withdrawing group, the pyrrolidine ring is a five-membered nitrogen-containing heterocycle, and the methyl group is an electron-donating alkyl group .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. The nitro group might be reduced to an amino group, and the pyrrolidine ring could undergo reactions at the nitrogen atom . The phthalazinone core could also participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the nitro group might increase its reactivity and polarity .Mechanism of Action
The mechanism of action would depend on the intended use of the compound. For example, if it’s intended to be a pharmaceutical, it would interact with biological targets in the body. The nitro group, the pyrrolidine ring, and the phthalazinone core could all potentially contribute to its biological activity .
Future Directions
properties
IUPAC Name |
4-methyl-2-(2-nitro-5-pyrrolidin-1-ylphenyl)phthalazin-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c1-13-15-6-2-3-7-16(15)19(24)22(20-13)18-12-14(21-10-4-5-11-21)8-9-17(18)23(25)26/h2-3,6-9,12H,4-5,10-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVTUYYJGQBTYGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=CC=CC=C12)C3=C(C=CC(=C3)N4CCCC4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-2-[2-nitro-5-(pyrrolidin-1-yl)phenyl]phthalazin-1(2H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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